N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide features a hybrid heterocyclic scaffold combining a 5-methyl-1,2-oxazole and a 1-(2-methylphenyl)-1H-tetrazole moiety linked via a sulfanyl-propanamide bridge.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-9-6-4-5-7-12(9)21-15(17-19-20-21)24-11(3)14(22)16-13-8-10(2)23-18-13/h4-8,11H,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSTXVWMUBOVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and its potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 1207044-00-5 |
| Density | Not specified |
| Boiling Point | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting both inflammatory and neoplastic processes.
Enzyme Inhibition
Research has shown that compounds containing the tetrazole moiety often exhibit inhibitory effects on phosphatases and kinases, which are crucial in various signaling pathways. The presence of the oxazole ring may enhance this inhibitory activity by stabilizing interactions with the target proteins.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, it has been tested against:
- HeLa Cells : Exhibited cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.
- MCF-7 Cells : Showed promise in reducing viability in breast cancer models.
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against a range of bacterial strains, particularly Gram-negative bacteria. This activity may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic functions.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to controls, suggesting its potential as an anti-cancer agent.
- Inflammatory Diseases : In a model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating a possible role as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs and their structural distinctions are summarized below:
Table 1: Structural Comparison of Selected Compounds
*Estimated based on structural components.
Key Observations:
- Heterocyclic Core: The target compound’s oxazole-tetrazole combination is distinct from analogs like 9g (triazole) and CAS 309274-49-5 (triazinone), which may influence electronic properties and target binding .
- Molecular Weight : The target (~332 g/mol) is intermediate in size compared to AV7 (598.69 g/mol) and CAS 309274-49-5 (281.29 g/mol), suggesting a balance between bioavailability and structural complexity.
- Sulfanyl Linkage : The sulfanyl-propanamide bridge is shared with 9g and CAS 309274-49-5 , but the substituents (e.g., 2-methylphenyl in the target vs. phenyl in 9g ) modulate steric and electronic effects .
Spectral and Physicochemical Properties
Table 2: Comparative Spectral Data
Key Observations:
- Carbonyl Groups : Shared C=O stretches (~1724 cm⁻¹) indicate comparable amide bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
